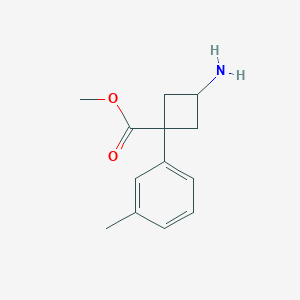

Methyl 3-amino-1-(3-methylphenyl)cyclobutane-1-carboxylate

Description

Methyl 3-amino-1-(3-methylphenyl)cyclobutane-1-carboxylate is a cyclobutane derivative featuring a 3-methylphenyl (m-tolyl) group at position 1, an amino group at position 3, and a methyl ester at the carboxylate position. The cyclobutane ring introduces angle strain, while the substituents modulate solubility, reactivity, and intermolecular interactions such as hydrogen bonding (via the amino group) and π-π stacking (via the aromatic ring) .

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

methyl 3-amino-1-(3-methylphenyl)cyclobutane-1-carboxylate |

InChI |

InChI=1S/C13H17NO2/c1-9-4-3-5-10(6-9)13(12(15)16-2)7-11(14)8-13/h3-6,11H,7-8,14H2,1-2H3 |

InChI Key |

BHWWNMCIZFEFCD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CC(C2)N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Cyclobutane Ring Formation via [2+2] Cycloaddition

One of the foundational methods to establish the cyclobutane core is the [2+2] cycloaddition reaction between an alkene and a suitable dienophile or alkene derivative. This photochemical or catalyzed cycloaddition allows the formation of the four-membered ring with controlled stereochemistry.

- Reaction Conditions: Typically performed under UV irradiation or with a Lewis acid catalyst, at low to moderate temperatures (0–40°C) in inert solvents such as dichloromethane or tetrahydrofuran.

- Example: The reaction of 3-methylstyrene derivatives with methyl acrylate or related alkenes can yield cyclobutane intermediates bearing the methylphenyl and ester groups.

Amination at the 3-Position

The amino group at the 3-position can be introduced via:

- Nucleophilic Substitution: Displacement of a leaving group (e.g., halogen or tosylate) on the cyclobutane ring by ammonia or primary amines.

- Reductive Amination: Reaction of a cyclobutanone intermediate with 3-methylphenyl-substituted amines under reductive amination conditions using reducing agents such as sodium cyanoborohydride (NaBH3CN) or hydrogenation catalysts.

Esterification to Form the Methyl Carboxylate

The carboxylate methyl ester group is typically formed by:

- Fischer Esterification: Reaction of the corresponding cyclobutane carboxylic acid with methanol under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid) at reflux temperatures (60–80°C).

- Direct Esterification: Using methylating agents such as diazomethane or methyl iodide in the presence of base for milder conditions.

Detailed Synthetic Procedure Example

A representative synthetic route adapted from analogous cyclobutane carboxylate syntheses is as follows:

| Step | Reaction Type | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | [2+2] Cycloaddition | 3-methylstyrene + methyl acrylate, UV light, DCM, 25°C | Formation of cyclobutane ester ring |

| 2 | Friedel-Crafts Alkylation | Cyclobutanone + 3-methylbenzyl chloride, AlCl3, 0°C | Introduction of 3-methylphenyl group |

| 3 | Reductive Amination | Cyclobutanone intermediate + NH3, NaBH3CN, MeOH, RT | Amino group introduction at C3 |

| 4 | Esterification | Cyclobutane carboxylic acid + MeOH, H2SO4, reflux | Formation of methyl ester |

Reaction Conditions and Optimization

- Solvent Choice: Polar aprotic solvents such as tetrahydrofuran or dichloromethane are preferred for cycloaddition and alkylation steps to enhance reactivity and selectivity.

- Temperature Control: Maintaining low temperatures during alkylation prevents polyalkylation and side reactions.

- Catalyst Loading: Lewis acid catalysts are used in catalytic amounts (5–10 mol%) to optimize yield and reduce waste.

- Purification: Products are typically purified by column chromatography using silica gel and characterized by NMR and MS.

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): ^1H-NMR and ^13C-NMR confirm the presence of the methylphenyl group, amino substitution, and ester functionality. Key signals include aromatic protons (δ 7.0–7.5 ppm), amino protons (δ 3.0–4.0 ppm), and ester methyl protons (δ ~3.7 ppm).

- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight (~237 g/mol).

- Infrared Spectroscopy (IR): Characteristic ester carbonyl stretch near 1735 cm⁻¹ and N-H stretches around 3300 cm⁻¹.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| [2+2] Cycloaddition | 3-methylstyrene, methyl acrylate | UV light, DCM, RT | Efficient ring formation | Requires UV setup |

| Friedel-Crafts Alkylation | Cyclobutanone, 3-methylbenzyl chloride, AlCl3 | 0°C, inert atmosphere | Direct aromatic substitution | Sensitive to moisture |

| Reductive Amination | Cyclobutanone intermediate, NH3, NaBH3CN | Room temperature, MeOH | High selectivity for amine | Requires careful handling of reagents |

| Fischer Esterification | Cyclobutane acid, MeOH, H2SO4 | Reflux 60–80°C | Simple ester formation | Acid-sensitive groups may degrade |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1-(3-methylphenyl)cyclobutane-1-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Methyl 3-amino-1-(3-methylphenyl)cyclobutane-1-carboxylate has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-1-(3-methylphenyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds are selected for comparison based on substituent modifications to the cyclobutane core or aromatic ring:

Table 1: Key Structural Features of Analogues

Physicochemical Properties

Table 2: Physical and Spectral Data

*Predicted Collision Cross Section (CCS) values for the target compound are inferred from structurally similar analogues .

Functional Group Impact on Properties

The meta-methyl group introduces steric hindrance, which may influence binding affinity in biological targets compared to para-substituted analogues.

Amino Group Modifications: The primary amino group (NH₂) in the target compound enables hydrogen bonding, contrasting with the methylamino group (NHCH₃) in the hydrochloride derivative , which reduces basicity and H-bond donor capacity.

Cyclobutane Ring Strain: The methylene-substituted cyclobutane () lacks functional groups, resulting in lower polarity (boiling point 56–59°C at 20 Torr) compared to amino- or aryl-substituted derivatives .

Biological Activity

Methyl 3-amino-1-(3-methylphenyl)cyclobutane-1-carboxylate is a cyclobutane derivative that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a cyclobutane ring with an amino group and a 3-methylphenyl substituent. Its molecular formula is with a molecular weight of approximately 203.29 g/mol. The structural characteristics of this compound contribute to its biological reactivity and interaction with various biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and nucleic acids, facilitating interactions that can modulate enzymatic activity.

- Aromatic Interactions : The 3-methylphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, influencing receptor binding and activity.

These interactions suggest that the compound may have applications in modulating enzyme activities and receptor functions, potentially leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : Studies have shown that the compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

- Anticancer Activity : Preliminary investigations indicate that it may induce apoptosis in cancer cell lines by activating caspase pathways, which are crucial for programmed cell death.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines | |

| Anticancer | Induction of apoptosis | |

| Enzyme Modulation | Interaction with specific enzymes |

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of this compound, researchers treated macrophage cell lines with varying concentrations of the compound. Results indicated a significant reduction in the expression of TNF-alpha and IL-6, two key pro-inflammatory cytokines. This suggests potential therapeutic applications in conditions such as rheumatoid arthritis and other inflammatory disorders.

Case Study 2: Anticancer Potential

Another study focused on the anticancer effects of the compound on breast cancer cell lines (e.g., MDA-MB-231). The compound was shown to induce apoptosis through the activation of caspase-3 pathways. Flow cytometry analysis revealed increased levels of early apoptotic cells upon treatment, indicating its potential as a chemotherapeutic agent.

Q & A

Basic: What are the common synthetic routes for Methyl 3-amino-1-(3-methylphenyl)cyclobutane-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves cyclization strategies and functional group modifications. A plausible route includes:

Cyclobutane Ring Formation : Use photochemical [2+2] cycloaddition or strain-driven ring closure with substrates like 3-methylstyrene derivatives.

Amino Group Introduction : Reductive amination or nucleophilic substitution with ammonia/amines under controlled pH and temperature.

Esterification : Methylation of the carboxylic acid precursor using diazomethane or methyl iodide in anhydrous conditions.

Optimization involves adjusting reaction time, temperature (e.g., 0–60°C for amination), and catalysts (e.g., Pd for cross-coupling). Purity is verified via HPLC and NMR .

Advanced: How does stereochemistry influence the reactivity and biological activity of this compound?

Methodological Answer:

The cyclobutane ring’s puckering (quantified via Cremer-Pople coordinates) and substituent spatial arrangement affect steric interactions and binding to biological targets. For example:

- Cis vs. Trans Amino/Carboxylate Groups : Cis configurations may enhance hydrogen bonding with enzymes, while trans configurations could reduce steric hindrance in hydrophobic pockets.

- Chiral Centers : Use chiral chromatography (e.g., Chiralpak® columns) or X-ray crystallography (via SHELXL ) to resolve enantiomers. Biological assays (e.g., IC50) comparing enantiomers can reveal stereospecific activity .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 6.5–7.5 ppm for the 3-methylphenyl group). 2D NMR (COSY, HSQC) resolves coupling patterns.

- X-ray Crystallography : SHELX programs refine crystal structures to determine bond lengths/angles (e.g., cyclobutane C-C ~1.54 Å). Mercury visualizes packing motifs and hydrogen-bonding networks.

- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]+ expected for C₁₄H₁₈NO₂: 244.1317) .

Advanced: How can contradictory data in synthetic yields or biological activity be systematically addressed?

Methodological Answer:

Contradictions often arise from:

- Reagent Purity : Trace moisture in amination reactions reduces yield; use Karl Fischer titration to monitor.

- Biological Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and controls. Statistical tools (e.g., ANOVA) quantify significance.

- Structural Isomerism : Employ DFT calculations (e.g., Gaussian) to compare energetics of possible conformers .

Basic: What are the key functional groups in this compound, and how do they dictate reactivity?

Methodological Answer:

- Cyclobutane Ring : Strain (~110 kJ/mol) increases susceptibility to ring-opening reactions (e.g., acid-catalyzed hydrolysis).

- Amino Group : Participates in Schiff base formation or acts a nucleophile in alkylation.

- Ester Group : Hydrolyzes to carboxylic acid under basic conditions (e.g., NaOH/EtOH).

Reactivity studies (e.g., kinetic monitoring via UV-Vis) under varying pH/temperature reveal stability thresholds .

Advanced: What computational tools are recommended for retrosynthesis planning and conformational analysis?

Methodological Answer:

- Retrosynthesis : Use AI-driven platforms (e.g., Synthia™) trained on databases like Reaxys or CAS. Prioritize routes with minimal steps and high atom economy.

- Conformational Analysis : Molecular dynamics (MD) simulations (e.g., GROMACS) assess ring puckering and substituent flexibility. Compare with X-ray data to validate models .

Basic: How is the purity of this compound validated, and what thresholds are acceptable for pharmacological studies?

Methodological Answer:

- HPLC : Purity ≥95% (λ = 254 nm) with a symmetrical peak (asymmetry factor 0.9–1.1).

- Elemental Analysis : C, H, N content within ±0.4% of theoretical values.

- Residual Solvents : GC-MS to ensure compliance with ICH Q3C guidelines (e.g., <500 ppm for DMSO) .

Advanced: How can diastereomers formed during synthesis be separated and characterized?

Methodological Answer:

- Separation : Chiral HPLC (e.g., Daicel® columns) or crystallization via solvent polarity gradients (e.g., hexane/EtOAc).

- Characterization : NOESY NMR detects spatial proximity of substituents. Single-crystal XRD (using SHELXL ) assigns absolute configurations. Compare melting points and optical rotations with literature .

Basic: What are the documented biological targets or pathways associated with this compound?

Methodological Answer:

While specific targets are underexplored, structurally similar cyclobutane derivatives inhibit:

- Enzymes : Serine hydrolases (e.g., FAAH) via covalent modification.

- GPCRs : Antagonism of adrenergic receptors due to amine group interactions.

Screen against target panels (e.g., Eurofins Pharma Discovery) and use SPR (surface plasmon resonance) for binding kinetics .

Advanced: What strategies mitigate ring strain during synthetic modifications of the cyclobutane core?

Methodological Answer:

- Ring-Opening Prevention : Avoid strong acids/bases; use mild conditions (e.g., LiAlH₄ for reductions).

- Strain-Relief Functionalization : Introduce electron-withdrawing groups (e.g., nitro) to stabilize transition states.

- Computational Guidance : DFT (B3LYP/6-31G*) predicts strain distribution and guides substituent placement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.